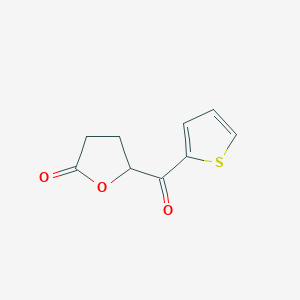

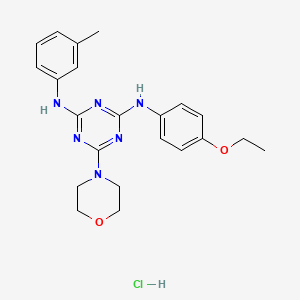

1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide, also known as MIHCA, is a small molecule compound that has been synthesized and studied for its potential use in scientific research. MIHCA is a derivative of the natural product indole-3-acetic acid (IAA) and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antioxidant Activity

Indole derivatives have been recognized for their potential antioxidant properties. The indole moiety in the compound can be involved in scavenging free radicals, thus protecting cells from oxidative stress . This property is particularly useful in the study of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression.

Anticancer Research

Compounds with an indole core are often explored for their anticancer activities. The electron-rich system of the indole can interact with various biological targets, potentially inhibiting the proliferation of cancer cells. Research into the modification of such compounds can lead to the development of new chemotherapeutic agents .

Tubulin Polymerization Inhibition

Derivatives of indole have been studied for their ability to inhibit tubulin polymerization, which is a promising approach in cancer therapy. By preventing the formation of microtubules, these compounds can disrupt cell division and induce apoptosis in cancer cells .

Antimicrobial and Antibiotic Properties

The indole ring system is known to possess antimicrobial properties. The compound’s structure could be modified to enhance its interaction with bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for antibiotic drug development .

Neuropharmacological Applications

Piperidine derivatives are often associated with neuropharmacological effects. The piperidine carboxamide group in the compound may interact with neural receptors or enzymes, contributing to research in areas such as pain relief, Alzheimer’s disease, and other neurological disorders .

Chemical Synthesis of Alkaloids

Indole is a prevalent moiety in many natural alkaloids. The compound could serve as a precursor or intermediate in the synthesis of complex alkaloids, which have a variety of pharmacological effects and are used in medicinal chemistry .

Mechanism of Action

Target of Action

The compound 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can have therapeutic effects.

Biochemical Pathways

Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

properties

IUPAC Name |

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-10-14(12-4-2-3-5-13(12)19-10)15(21)17(23)20-8-6-11(7-9-20)16(18)22/h2-5,11,19H,6-9H2,1H3,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEROESGRQANBRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone](/img/structure/B2973190.png)

![5-Nitro-2-[(2-phenylethyl)amino]benzonitrile](/img/structure/B2973192.png)

![2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide](/img/structure/B2973194.png)

![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2973195.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2973198.png)

![5-ethoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973200.png)

![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2973202.png)

![1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2973204.png)

![1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2973206.png)